molecular formula C10H9F4N B13583883 1-(3-Fluoro-4-(trifluoromethyl)phenyl)cyclopropan-1-amine

1-(3-Fluoro-4-(trifluoromethyl)phenyl)cyclopropan-1-amine

Cat. No.: B13583883
M. Wt: 219.18 g/mol
InChI Key: NDSUCOCRUZJBEJ-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-(trifluoromethyl)phenyl)cyclopropan-1-amine is a chemical compound characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with fluorine and trifluoromethyl groups

Preparation Methods

The synthesis of 1-(3-Fluoro-4-(trifluoromethyl)phenyl)cyclopropan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopropane ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Introduction of the fluorine and trifluoromethyl groups: These groups can be introduced via electrophilic fluorination and trifluoromethylation reactions, respectively.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow reactors and advanced catalytic systems.

Chemical Reactions Analysis

1-(3-Fluoro-4-(trifluoromethyl)phenyl)cyclopropan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted amines. Common reagents include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Fluoro-4-(trifluoromethyl)phenyl)cyclopropan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-(trifluoromethyl)phenyl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine and trifluoromethyl groups enhance its binding affinity and selectivity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

1-(3-Fluoro-4-(trifluoromethyl)phenyl)cyclopropan-1-amine can be compared with other similar compounds, such as:

    This compound hydrochloride: This compound has similar structural features but differs in its salt form, which can affect its solubility and reactivity.

    This compound sulfate: Another salt form with distinct properties.

    This compound acetate: This compound has an acetate group, which can influence its chemical behavior.

The uniqueness of this compound lies in its specific combination of fluorine and trifluoromethyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H9F4N

Molecular Weight

219.18 g/mol

IUPAC Name

1-[3-fluoro-4-(trifluoromethyl)phenyl]cyclopropan-1-amine

InChI

InChI=1S/C10H9F4N/c11-8-5-6(9(15)3-4-9)1-2-7(8)10(12,13)14/h1-2,5H,3-4,15H2

InChI Key

NDSUCOCRUZJBEJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC(=C(C=C2)C(F)(F)F)F)N

Origin of Product

United States

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